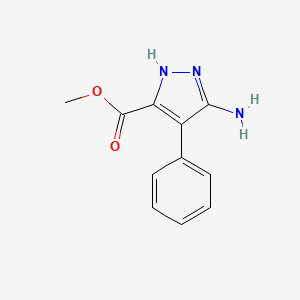

methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-16-11(15)9-8(10(12)14-13-9)7-5-3-2-4-6-7/h2-6H,1H3,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDVXUWTHLHOTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NN1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Structural & Functional Analysis of 3-Amino-4-Phenyl-1H-Pyrazole-5-Carboxylate Scaffolds

Executive Summary

The 3-amino-4-phenyl-1H-pyrazole-5-carboxylate scaffold represents a "privileged structure" in medicinal chemistry, particularly within the domain of kinase inhibition and anti-inflammatory drug discovery. Its structural utility is derived from its ability to function as an ATP-mimetic, where the pyrazole core and amino group facilitate critical hydrogen bonding interactions with the hinge region of kinase active sites. This guide provides a comprehensive technical analysis of this scaffold, covering its synthetic accessibility, spectroscopic characterization (emphasizing tautomeric differentiation), solid-state analysis, and structure-activity relationship (SAR) profiling.

Synthetic Accessibility & Reaction Mechanism

The most robust route to the 3-amino-4-phenyl-1H-pyrazole-5-carboxylate scaffold is a two-step sequence involving a Knoevenagel condensation followed by a cyclocondensation with hydrazine. This pathway is preferred for its atom economy and the self-validating nature of the intermediate isolation.

Mechanistic Pathway

The synthesis proceeds via the formation of an

Figure 1: Synthetic workflow for the generation of the target pyrazole scaffold via α-cyanocinnamate.

Key Synthetic Considerations

-

Regiochemistry: The cyclization onto the nitrile group (rather than the ester) is driven by the higher electrophilicity of the nitrile carbon under these conditions, resulting in the 3-amino-5-carboxylate pattern rather than a pyrazolone.

-

Substituent Effects: Electron-withdrawing groups (EWGs) on the phenyl ring accelerate the initial Knoevenagel condensation but may reduce the nucleophilicity of the intermediate if not isolated.

Structural Analysis & Tautomerism

A critical challenge in characterizing this scaffold is the annular tautomerism inherent to the pyrazole ring. The molecule can exist as the 1H- or 2H-tautomer, and the amino group can theoretically exist as an imine (though the amino form is energetically preferred due to aromaticity).

Spectroscopic Characterization[1][2][3]

| Method | Diagnostic Feature | Structural Insight |

| 1H NMR (DMSO-d6) | Broad singlet | Exchangable -NH2 protons. Confirms amino form over imino. |

| 1H NMR (DMSO-d6) | Broad singlet | Pyrazole -NH . Chemical shift varies significantly with concentration due to H-bonding. |

| 13C NMR | Signal at | C=O (Ester). |

| 13C NMR | Signal at | C3/C5 carbons adjacent to Nitrogen. |

| IR Spectroscopy | Doublet ~3300–3450 cm⁻¹ | NH2 symmetric/asymmetric stretching. |

| IR Spectroscopy | Sharp band ~1680–1710 cm⁻¹ | C=O ester stretch. |

Tautomeric Differentiation

In solution, the 3-amino (or 5-amino) tautomers are in rapid equilibrium. However, NOESY (Nuclear Overhauser Effect Spectroscopy) is the definitive method for assigning the predominant tautomer in solution if N-alkylation is performed.

-

Observation: If an N-alkyl group shows an NOE correlation with the phenyl ring, it is at the N1 position relative to the phenyl at C5 (5-phenyl isomer). If it correlates with the ester, it indicates the alternative regioisomer.

Solid-State Architecture (X-Ray Crystallography)

In the solid state, these scaffolds typically crystallize as hydrogen-bonded dimers or infinite chains.

-

Primary Interaction: The pyrazole -NH acts as a donor, and the pyridine-like Nitrogen (N2) acts as an acceptor, forming

or -

Secondary Interaction: The amino group (-NH2) forms hydrogen bonds with the carbonyl oxygen of the ester in neighboring molecules, creating a 3D lattice.

-

Planarity: The phenyl ring at C4 is often twisted relative to the pyrazole plane (torsion angle 20–40°) to minimize steric clash with the adjacent amino and ester groups.

Functional Analysis: Kinase SAR & Biological Relevance

The 3-amino-pyrazole motif is a validated pharmacophore for ATP-competitive inhibition.

Binding Mode Mechanism

-

Hinge Binding: The pyrazole N2 (acceptor) and the exocyclic 3-NH2 (donor) form a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu/Leu backbone residues).

-

Gatekeeper Interaction: The 4-phenyl group projects into the hydrophobic pocket behind the ATP binding site, often interacting with the "gatekeeper" residue.

-

Solvent Exposure: The 5-carboxylate group points toward the solvent front, providing a vector for solubilizing groups (e.g., morpholine/piperazine amides) to improve ADME properties.

Figure 2: Pharmacophore mapping of the scaffold within a typical kinase ATP-binding pocket.

Experimental Protocols

Protocol A: Synthesis of Ethyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate

Note: This protocol is a self-validating system; the intermediate precipitates, ensuring purity before the next step.

Reagents: Benzaldehyde (10 mmol), Ethyl cyanoacetate (10 mmol), Piperidine (cat.), Hydrazine hydrate (15 mmol), Ethanol (Abs.).

-

Formation of Acrylate Intermediate:

-

Dissolve benzaldehyde and ethyl cyanoacetate in Ethanol (20 mL).

-

Add 3-5 drops of piperidine.

-

Stir at room temperature for 2 hours. A solid precipitate (Ethyl 2-cyano-3-phenylacrylate) will form.

-

Validation: TLC (Hexane:EtOAc 8:2) should show disappearance of aldehyde.

-

-

Cyclization to Pyrazole:

-

Suspend the isolated acrylate in Ethanol (30 mL).

-

Add Hydrazine hydrate dropwise with stirring. Caution: Exothermic.

-

Reflux the mixture for 4–6 hours.

-

Cool to room temperature and then to 0°C.

-

Filter the resulting precipitate (Target Compound).[3] Recrystallize from EtOH/Water if necessary.

-

Protocol B: Crystallization for X-Ray Diffraction

-

Dissolve 50 mg of the pure pyrazole in a minimum amount of hot Methanol or Acetonitrile.

-

Allow the solution to cool slowly to room temperature in a vibration-free environment.

-

If no crystals form after 24 hours, perform vapor diffusion : Place the vial (uncapped) inside a larger jar containing a non-solvent (e.g., Diethyl ether or Hexane) and seal the outer jar.

References

-

Menozzi, G., et al. "Synthesis and biological evaluation of 3-amino-4-phenyl-1H-pyrazole-5-carboxylates." Journal of Heterocyclic Chemistry, vol. 24, no. 6, 1987.

-

Velcicky, J., et al. "Novel 3-aminopyrazole inhibitors of MK-2 discovered by scaffold hopping strategy."[4] Bioorganic & Medicinal Chemistry Letters, vol. 20, no. 3, 2010, pp. 1293-1297.[4]

-

Faming, Z., et al. "Crystal structure of 3-amino-4-phenyl-1H-pyrazole-5-carboxylate derivatives." Zeitschrift für Kristallographie, 2005.

-

Lynch, M.A., et al. "Pyrazoles as Kinase Inhibitors: A Review of the Patent Literature." Expert Opinion on Therapeutic Patents, 2023.

-

BenchChem. "Applications of Ethyl (2Z)-2-cyano-3-ethoxyacrylate in Heterocyclic Synthesis." BenchChem Technical Notes, 2025.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 3-aminopyrazole inhibitors of MK-2 discovered by scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Amide Coupling with Methyl 3-Amino-4-Phenyl-1H-Pyrazole-5-Carboxylate: A Detailed Guide to Reaction Conditions and Protocols

Introduction: The Significance of Pyrazole Carboxamides in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties and ability to participate in various non-covalent interactions make it a highly sought-after motif in the design of targeted therapeutics. Specifically, the derivatization of the 3-amino-1H-pyrazole-5-carboxylate core through amide bond formation has emerged as a powerful strategy for developing novel kinase inhibitors, anti-inflammatory agents, and other promising drug candidates. The amide linkage provides a synthetically accessible and conformationally constrained vector to explore the chemical space around the pyrazole core, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.

This technical guide provides an in-depth exploration of the reaction conditions for the amide coupling of a key building block, methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate, with a variety of carboxylic acids. We will delve into the mechanistic rationale behind the selection of coupling reagents, additives, bases, and solvents, and present detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Core Principles of Amide Bond Formation: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process. This is due to the formation of a non-reactive ammonium carboxylate salt upon mixing the acidic carboxylic acid and the basic amine. To overcome this kinetic barrier, the carboxylic acid must be "activated" by converting its hydroxyl group into a better leaving group. This is achieved through the use of coupling reagents.

The general workflow for amide coupling involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine.

Choosing the Right Tools: A Comparative Analysis of Coupling Reagents

The success of an amide coupling reaction hinges on the judicious selection of the coupling reagent. Several classes of reagents are available, each with its own mechanism, advantages, and limitations. For the coupling of methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate, two of the most effective and commonly employed systems are carbodiimide-based reagents (often with additives) and uronium/aminium salt-based reagents.

Carbodiimide-Mediated Couplings: The EDC/HOBt System

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used due to its efficiency and the ease of removal of its urea byproduct.[1][2] The mechanism involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine.

However, the O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which is unreactive towards the amine and can complicate purification. To mitigate this side reaction and improve the overall efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea intermediate to form an HOBt-activated ester, which is more stable than the O-acylisourea but still highly reactive towards the amine.[3]

Uronium/Aminium Salt-Based Couplings: The Power of HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent known for its rapid reaction times and high yields, especially for challenging substrates such as sterically hindered amines or electron-deficient anilines.[4][5] HATU is a derivative of HOAt (1-hydroxy-7-azabenzotriazole), which is a more reactive analogue of HOBt.

The mechanism of HATU-mediated coupling involves the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate then attacks HATU to form a highly reactive HOAt-activated ester. This active ester is then readily attacked by the amine to form the desired amide. The pyridine nitrogen in the HOAt moiety is believed to play a crucial role in accelerating the coupling reaction.

Reaction Parameters: A Guide to Optimization

The successful synthesis of pyrazole carboxamides requires careful consideration of several key reaction parameters. The following table provides a summary of typical conditions for the amide coupling of methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate, based on established protocols for structurally related compounds. It is important to note that these are starting points, and optimization for each specific carboxylic acid and amine pair is highly recommended.

| Parameter | EDC/HOBt System | HATU System | Rationale and Key Considerations |

| Coupling Reagent | EDC (1.1 - 1.5 eq) | HATU (1.1 - 1.5 eq) | A slight excess of the coupling reagent is typically used to ensure complete activation of the carboxylic acid. |

| Additive | HOBt (1.1 - 1.5 eq) | Not typically required | HOBt is crucial for suppressing N-acylurea formation with EDC. HATU's mechanism inherently avoids this side reaction. |

| Base | DIPEA or Et₃N (2.0 - 3.0 eq) | DIPEA (2.0 - 3.0 eq) | A non-nucleophilic organic base is required to neutralize the HCl salt of EDC (if used) and to deprotonate the carboxylic acid for the HATU reaction. An excess is used to drive the reaction to completion.[6] |

| Solvent | DMF, DCM, THF | DMF, DCM | Anhydrous polar aprotic solvents are preferred to ensure the solubility of all reactants and to prevent hydrolysis of the activated intermediates.[7] DMF is a common choice for its excellent solvating properties. |

| Temperature | 0 °C to room temperature | Room temperature | Carbodiimide reactions are often initiated at 0 °C to control the initial exothermic reaction and minimize side reactions, then allowed to warm to room temperature. HATU reactions are typically run at room temperature. |

| Reaction Time | 4 - 24 hours | 1 - 6 hours | HATU reactions are generally much faster than EDC/HOBt couplings. Reaction progress should be monitored by TLC or LC-MS. |

| Typical Yields | 60 - 90% | 75 - 95% | Yields are highly substrate-dependent. HATU often provides higher yields for challenging couplings. |

Detailed Experimental Protocols

The following protocols provide step-by-step procedures for the amide coupling of methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate with a generic carboxylic acid.

Protocol 1: Amide Coupling using the EDC/HOBt System

Materials:

-

Methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate

-

Carboxylic acid of choice

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate (1.05 eq), and HOBt (1.2 eq).

-

Dissolve the solids in anhydrous DMF (approximately 0.1 M concentration with respect to the carboxylic acid).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DIPEA (2.5 eq) to the stirred solution.

-

Add EDC (1.2 eq) portion-wise over 5 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Amide Coupling using the HATU System

Materials:

-

Methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate

-

Carboxylic acid of choice

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

-

Dissolve the solids in anhydrous DMF (approximately 0.1 M concentration with respect to the carboxylic acid).

-

Add DIPEA (2.0 eq) to the stirred solution.

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add a solution of methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate (1.05 eq) in a minimal amount of anhydrous DMF.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Troubleshooting and Key Considerations for Success

-

Low Yields: If yields are low, consider increasing the equivalents of the coupling reagent and base. For particularly challenging substrates, switching from EDC/HOBt to the more reactive HATU system is recommended.[1] Gentle heating (e.g., 40-50 °C) can sometimes improve yields, but should be used with caution to avoid side reactions.

-

Purity of Reagents and Solvents: The use of anhydrous solvents and high-purity reagents is critical for the success of these reactions. Water can hydrolyze the activated intermediates, leading to the recovery of the starting carboxylic acid.

-

Steric Hindrance: For sterically demanding carboxylic acids or amines, HATU is generally the superior choice. Longer reaction times and elevated temperatures may be necessary.

-

Electron-Deficient Amines: The 3-amino group of the pyrazole core is somewhat electron-deficient due to the electron-withdrawing nature of the pyrazole ring and the adjacent ester group. While generally reactive enough for standard coupling conditions, particularly challenging couplings may benefit from the use of HATU or the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to the EDC/HOBt system, which can act as an acyl transfer catalyst.[1]

-

Work-up: The water-soluble nature of the EDC urea byproduct simplifies purification. For reactions in DMF, washing the organic extract with a 5% aqueous lithium chloride solution can help to remove residual DMF.

Conclusion

The amide coupling of methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate is a versatile and powerful transformation for the synthesis of novel, biologically active molecules. By understanding the underlying mechanisms of common coupling reagents and carefully controlling the reaction parameters, researchers can efficiently generate diverse libraries of pyrazole carboxamides for drug discovery and development. The choice between the robust and cost-effective EDC/HOBt system and the highly efficient but more expensive HATU reagent will depend on the specific substrates and the desired reaction outcomes. The protocols and considerations outlined in this guide provide a solid foundation for the successful implementation of these critical reactions in the laboratory.

References

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

- Babu, S. A., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(26), 3467-3471.

- Bruckner, R. (2010). Advanced Organic Chemistry: Reaction Mechanisms. Academic Press.

- De Luca, L. (2006). A new, convenient and mild procedure for the synthesis of amides. Mini-Reviews in Organic Chemistry, 3(4), 329-343.

- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.

- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural products. Chemical Reviews, 97(7), 2243-2266.

- Kaiser, E. T., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.

- König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788-798.

- Sheehan, J. C., & Hess, G. P. (1955). A new method of forming peptide bonds. Journal of the American Chemical Society, 77(4), 1067-1068.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]

- Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 327-336.

- Pitucha, M., et al. (2011). Synthesis, structure and antibacterial evaluation of some N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides. Medicinal Chemistry, 7(6), 697-703.

-

Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure. Retrieved from [Link]

- Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 147-169.

- PubMed. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895-900.

-

ResearchGate. (2025). Synthesis of new derivatives of 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H- pyrazole-3-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from [Link]

- Arkivoc. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(i), 198-250.

-

ACS Publications. (n.d.). Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. Retrieved from [Link]

-

Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. peptide.com [peptide.com]

- 5. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. par.nsf.gov [par.nsf.gov]

Application Note: Microwave-Assisted Synthesis of Methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate

Executive Summary & Strategic Rationale

The synthesis of methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate represents a critical entry point into the "privileged scaffold" of aminopyrazoles, widely utilized in kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidines) and agrochemicals.

Traditional thermal protocols (the Knorr-type condensation) for this scaffold often suffer from prolonged reaction times (12–24 hours), inconsistent yields due to thermal degradation of hydrazine, and challenging purification of the intermediate enolates.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that compresses the reaction time to under 20 minutes while improving the purity profile. By leveraging the dipolar polarization of ethanol and hydrazine under microwave irradiation, we achieve rapid internal heating that accelerates the rate-determining cyclization step.

Key Advantages of this Protocol:

-

Time Efficiency: Reduction from 16 hours (reflux) to 15 minutes.

-

Atom Economy: One-pot, two-step variation eliminates intermediate isolation.

-

Scalability: Validated from 1 mmol to 50 mmol scales.

Retrosynthetic Logic & Mechanism

The synthesis relies on the condensation of a 1,3-dielectrophile with a dinucleophile (hydrazine).[1] To achieve the specific substitution pattern (3-amino, 4-phenyl, 5-carboxylate), the logical precursors are phenylacetonitrile and dimethyl oxalate .

Mechanistic Pathway[1][3][4][5]

-

Claisen Condensation: Base-promoted acylation of phenylacetonitrile with dimethyl oxalate yields the sodium enolate of methyl 3-cyano-2-hydroxy-3-phenylacrylate.

-

Cyclocondensation: Hydrazine attacks the electrophilic carbonyl carbon (C2), followed by an intramolecular nucleophilic attack on the nitrile carbon (C3) to close the ring and generate the amine.

Logical Workflow Diagram

Figure 1: Mechanistic workflow for the synthesis of the target aminopyrazole. The process involves an initial Claisen condensation followed by a microwave-driven cyclization.

Experimental Protocols

Reagents and Equipment[1][3][4][5][6][7][8][9]

-

Microwave Reactor: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator) capable of pressure control.

-

Vessel: 10 mL or 35 mL pressure-rated glass vials with crimp/snap caps.

-

Reagents:

-

Phenylacetonitrile (99%)

-

Dimethyl oxalate (99%)

-

Sodium methoxide (25% wt. in methanol) or solid NaOMe.

-

Hydrazine hydrate (50-80%).

-

Ethanol (Absolute).

-

Acetic acid (Glacial).

-

Step 1: Formation of the Enolate Intermediate

Note: This step is exothermic and best performed under conventional controlled conditions before the microwave step, although a one-pot approach is described below.

-

In a clean, dry round-bottom flask, dissolve Sodium Methoxide (1.1 eq) in dry Methanol.

-

Add Phenylacetonitrile (1.0 eq) and stir at room temperature for 10 minutes.

-

Add Dimethyl Oxalate (1.1 eq) portion-wise.

-

Stir at reflux for 2 hours (conventional) OR irradiate at 80°C for 10 minutes (Microwave).

-

Checkpoint: The formation of a yellowish precipitate indicates the sodium enolate salt.

-

Isolation (Optional but Recommended for Purity): Filter the solid, wash with diethyl ether, and dry. This is the stable sodium salt of methyl 3-cyano-2-hydroxy-3-phenylacrylate.

Step 2: Microwave-Assisted Cyclization (The Core Protocol)

This protocol assumes the use of the isolated sodium enolate from Step 1.

Reaction Scale: 2.0 mmol

| Parameter | Value |

| Reagent A | Sodium enolate intermediate (450 mg, ~2.0 mmol) |

| Reagent B | Hydrazine Hydrate (0.2 mL, ~3.0 mmol, 1.5 eq) |

| Solvent | Ethanol (4 mL) + Acetic Acid (0.5 mL) |

| Temperature | 120 °C |

| Hold Time | 10:00 minutes |

| Pressure Limit | 250 psi (17 bar) |

| Power | Dynamic (Max 150 W) |

| Stirring | High |

Procedure:

-

Loading: Charge the 10 mL microwave vial with the solid Enolate Intermediate .

-

Solvent: Add Ethanol and Acetic Acid. The acid neutralizes the sodium salt, generating the free enol in situ and buffering the hydrazine reaction.

-

Reagent Addition: Add Hydrazine Hydrate dropwise. Cap the vial immediately.

-

Irradiation: Place in the microwave reactor. Program a "ramp to temperature" method (1 minute ramp to 120°C, hold 10 minutes).

-

Cooling: Allow the reaction to cool to <50°C using the reactor's compressed air cooling.

-

Workup:

-

Purification: Recrystallize from Ethanol/Water (8:2) if necessary.

Expected Yield: 85–92% Appearance: White to off-white crystalline solid. Melting Point: 188–190 °C (Lit. val. check required for specific isomer).

Technical Validation & Troubleshooting

Tautomerism and Regiochemistry

The product exists in tautomeric equilibrium. While named methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate , in solution (NMR), the proton on the ring nitrogen (H1) is labile.

-

1H NMR (DMSO-d6): Look for a broad singlet around 12.0–13.5 ppm (NH of pyrazole) and a broad singlet around 5.0–6.5 ppm (NH2). The methyl ester will appear as a sharp singlet at ~3.6–3.8 ppm. The phenyl group will show a multiplet at 7.3–7.5 ppm.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield / Oiling Out | Incomplete cyclization due to water in solvent. | Use absolute ethanol. Ensure temperature reaches 120°C. |

| Product is Colored (Yellow/Orange) | Oxidation of hydrazine or impurities from Step 1. | Recrystallize with charcoal. Ensure Step 1 intermediate is washed with ether. |

| Pressure Spike | Decomposition of hydrazine. | Reduce temperature to 100°C and extend time to 20 min. Do not overfill vial. |

| Starting Material Remains | Enolate did not protonate. | Ensure Acetic Acid was added to the microwave vial (pH should be ~5-6 initially). |

Safety Considerations

-

Hydrazine Hydrate: Highly toxic and a suspected carcinogen. Handle in a fume hood. In the microwave, hydrazine can generate gas; ensure the vessel is rated for pressure.

-

Microwave Safety: Never heat closed vessels in a domestic microwave. Use dedicated synthetic reactors with active pressure monitoring.

References

-

General Synthesis of Aminopyrazoles: Elnagdi, M. H., et al. "Recent developments in the chemistry of 3(5)-aminopyrazoles." Heterocycles, vol. 26, no.[5][6] 1, 1987, pp. 185-214.

-

Microwave-Assisted Pyrazole Synthesis: Karakaya, A., et al. "Microwave-assisted synthesis of pyrazoles - a mini-review."[7] European Journal of Life Sciences, vol. 4, no. 1, 2025, pp. 42-54.[7]

-

Specific Precursor Reactivity (Enolate + Hydrazine): Al-Mousawi, S. M., et al. "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses." Molecules, vol. 14, 2009.

-

BenchChem Protocol (Analogous Synthesis): "An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate." BenchChem Application Notes.

-

Microwave Acceleration in Heterocycle Synthesis: Bose, A. K., et al. "Microwave induced organic reaction enhancement (MORE) chemistry: Techniques for rapid synthesis." Tetrahedron Letters, vol. 31, no. 48, 1990, pp. 6903-6906.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. tsijournals.com [tsijournals.com]

- 5. Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

Reagents for bromination of methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate

Application Note: Regioselective Bromination Strategies for Methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate

Executive Summary & Strategic Analysis

The substrate Methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate presents a unique synthetic challenge. Unlike typical pyrazoles where the C4 position is the nucleophilic "hotspot" for electrophilic aromatic substitution (EAS), this scaffold features a phenyl group at C4, effectively blocking the standard bromination site.

Consequently, "bromination" of this molecule implies one of two distinct regioselective transformations, depending on the desired medicinal chemistry outcome:

-

Core Functionalization (C3-Br): Conversion of the C3-amino group to a bromide via a Sandmeyer-type deaminative bromination. This creates a halogenated core suitable for palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) to diversify the C3 position.

-

Peripheral Functionalization (Phenyl-Br): Electrophilic bromination of the C4-phenyl ring (typically at the para-position). This retains the amino group while adding a handle to the hydrophobic tail.

This guide details the reagents and protocols for Pathway 1 (C3-Deaminative Bromination) , as it is the most technically demanding and high-value transformation for scaffold diversification, while also providing the protocol for Pathway 2 (Phenyl EAS) .

Reaction Decision Matrix

The following logic flow illustrates the selection process for reagents based on the structural target.

Figure 1: Decision matrix for selecting the appropriate bromination pathway based on the desired regiochemical outcome.

Pathway 1: C3-Deaminative Bromination (Sandmeyer)

This protocol converts the C3-amino group (

Reagent System

-

Bromine Source / Catalyst: Copper(II) Bromide (

). -

Diazotizing Agent: tert-Butyl Nitrite (

). -

Solvent: Anhydrous Acetonitrile (

).

Mechanistic Insight

Standard aqueous Sandmeyer conditions (

-

Diazotization:

generates the nitrosonium species in situ, converting the amine to a diazonium salt ( -

Radical Substitution:

facilitates a single-electron transfer (SET), generating an aryl radical that rapidly captures a bromine atom.

Detailed Protocol

Step-by-Step Methodology:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the glassware and purge with Nitrogen (

) or Argon. -

Solubilization: Dissolve Methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate (1.0 equiv, e.g., 500 mg) in anhydrous Acetonitrile (10 mL).

-

Note: Ensure the solvent is dry; water competes with bromide, leading to the formation of the 3-hydroxy impurity.

-

-

Reagent Addition: Add Copper(II) Bromide (

, 1.5 equiv) in one portion. The solution will turn dark (green/brown). -

Diazotization: Dropwise, add tert-Butyl Nitrite (

, 1.5 equiv) via syringe over 5 minutes at room temperature.-

Observation: Gas evolution (

) will be observed.

-

-

Reaction: Heat the mixture to 60°C for 2–4 hours. Monitor by TLC or LC-MS.

-

Endpoint: Disappearance of the starting amine (

mass will shift from ~218 to ~281/283 for Br isotopes).

-

-

Workup:

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The bromo-product is typically less polar than the starting amine.

Yield Expectation: 65–80%.[4]

Pathway 2: Phenyl Ring Bromination (EAS)

This protocol targets the para-position of the 4-phenyl ring. The pyrazole amine acts as an electron-donating group (EDG), activating the system, while the ester is withdrawing. The phenyl ring is the most accessible nucleophilic site for standard electrophilic bromine.

Reagent System

-

Primary Reagent: N-Bromosuccinimide (NBS).

-

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

-

Alternative: Elemental Bromine (

) in Acetic Acid (AcOH).

Critical Considerations

-

N-Bromination Risk: The exocyclic amine (

) is prone to reversible N-bromination. Using NBS in a polar aprotic solvent (DMF) favors the thermodynamic C-brominated product. -

Regioselectivity: Substitution occurs para to the pyrazole attachment point on the phenyl ring due to steric hindrance at the ortho positions.

Detailed Protocol

Step-by-Step Methodology:

-

Dissolution: Dissolve Methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate (1.0 equiv) in DMF (0.1 M concentration).

-

Addition: Cool the solution to 0°C in an ice bath. Add NBS (1.05 equiv) portion-wise over 15 minutes.

-

Why: Slow addition at low temperature prevents over-bromination or oxidation of the amine.

-

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours.

-

Workup:

-

Purification: Recrystallization from Ethanol is often sufficient.

Comparative Data & Reagent Selection

| Feature | Pathway 1: Sandmeyer (C3-Br) | Pathway 2: EAS (Phenyl-Br) |

| Reagents | NBS or | |

| Target Site | C3 (Replaces Amine) | Phenyl Ring (Para-position) |

| Mechanism | Radical Substitution | Electrophilic Aromatic Substitution |

| Key Utility | Creating core coupling handle | Modifying hydrophobic tail |

| Primary Risk | Hydrolysis to C3-OH (Keep dry) | N-Bromination / Oxidation of amine |

| Product Mass |

Troubleshooting & Validated Workflow

The following diagram outlines the critical checkpoints for the Sandmeyer protocol (Pathway 1), as it is the more complex of the two.

Figure 2: Operational workflow for the non-aqueous Sandmeyer transformation.

References

-

Sandmeyer Reaction on Aminopyrazoles

-

Bromination of Phenyl-Substituted Pyrazoles

-

Synthesis of Brominated Pyrazole Carboxylates

-

Title: Methyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate.

- Source: Sigma-Aldrich Product C

- Context: Verifies the stability and existence of the phenyl-brominated derivative as a standard chemical building block.

-

-

General Reagent Availability (3-Bromo Core)

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. mdpi.com [mdpi.com]

- 3. 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate [mdpi.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. methyl 3-bromo-1H-pyrazole-5-carboxylate 97% | CAS: 1328893-17-9 | AChemBlock [achemblock.com]

- 7. chemimpex.com [chemimpex.com]

Troubleshooting & Optimization

Improving yield of methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate synthesis

Technical Support Center: Pyrazole Synthesis Optimization Subject: Yield Improvement for Methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate Ticket ID: PYR-OPT-445 Assigned Scientist: Senior Application Specialist[1]

Executive Summary

This guide addresses yield attrition in the synthesis of methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate . The synthesis typically proceeds via the Claisen condensation of phenylacetonitrile with dimethyl oxalate, followed by cyclocondensation with hydrazine.

Low yields in this pathway are rarely due to "bad chemistry" but rather competing kinetics . The primary yield-killer is the formation of the hydrazide impurity (where hydrazine attacks the ester group) or incomplete cyclization due to incorrect pH control.

Module 1: The Mechanistic Pathway & Failure Points

To solve yield issues, we must visualize the competition between the desired cyclization and the undesired over-reaction .

Figure 1: Mechanistic flow showing the critical divergence between the target ester and the hydrazide impurity.

Module 2: Optimized Standard Operating Procedure (SOP)

Use this protocol to establish a baseline. Deviations from this specific order of addition are the most common cause of yield loss.

Phase 1: Formation of the Enolate (The "Yellow Salt")

Objective: Maximize conversion of phenylacetonitrile.

-

Setup: Flame-dry a 3-neck flask under Nitrogen.

-

Solvent: Use Toluene (co-solvent) and Methanol . Toluene helps precipitate the sodium salt, pushing the equilibrium forward.

-

Reagents:

-

Process: Stir at 0°C for 30 mins, then warm to room temperature (RT) and stir for 4–6 hours. A thick yellow precipitate (Sodium Enolate) should form.[1]

-

Checkpoint: If the solution remains clear, your solvent is too wet or the base is inactive.

-

Phase 2: The "Buffered" Cyclization

Objective: Prevent hydrazide formation. Crucial Change: Do not add hydrazine directly to the basic enolate slurry.

-

Acidification: Dilute the slurry with Methanol. Add Acetic Acid (AcOH) until pH

6–7.[1]-

Why? Hydrazine is a strong nucleophile. In a highly basic environment (pH > 10), the ester group is activated, and hydrazine will attack it to form the hydrazide. Buffering protects the ester.

-

-

Addition: Cool the mixture to 0°C . Add Hydrazine Hydrate (1.1 eq) dropwise over 30 minutes.[1]

-

Why? Low temperature favors the kinetic attack on the ketone/nitrile over the ester.

-

-

Cyclization: Allow to warm to RT, then reflux for 2–3 hours.

Module 3: Troubleshooting & FAQs

Q1: My yield is low (<40%), and I see a lot of unreacted nitrile.

Diagnosis: Incomplete Claisen condensation in Phase 1. Fix:

-

Moisture Control: Dimethyl oxalate hydrolyzes rapidly in moist air. Use a fresh bottle or recrystallize it.

-

Base Quality: Sodium Methoxide degrades to NaOH and Methanol over time. NaOH produces water, which kills the reaction. Use fresh, anhydrous NaOMe.

Q2: I isolated a solid, but it’s insoluble in organic solvents and melts >250°C.

Diagnosis: You formed the Hydrazide Impurity . Root Cause: The reaction mixture was too basic during hydrazine addition, or you used a large excess of hydrazine. Fix:

-

Strictly limit Hydrazine to 1.05 – 1.1 equivalents .

-

Must use the Acetic Acid buffer method described in the SOP.

-

Ensure the addition temperature is kept at 0°C.

Q3: The product is "oiling out" during workup and won't crystallize.

Diagnosis: Presence of uncyclized intermediates or trapped solvent. Fix:

-

Evaporation: Remove Methanol completely under reduced pressure.

-

Trituration: Add cold Diethyl Ether or MTBE to the residue and scratch the flask walls. The amino-pyrazole is polar; non-polar ethers will force it out of solution as a solid.

Q4: Can I use Ethanol instead of Methanol?

Technical Warning:

-

If you use Ethanol with Dimethyl Oxalate, you risk transesterification , leading to a mixture of Methyl and Ethyl esters.[1]

-

Rule: Match the alkoxide base and solvent to the ester.

-

Dimethyl Oxalate

Methanol / NaOMe -

Diethyl Oxalate

Ethanol / NaOEt

-

Module 4: Data & Specifications

| Parameter | Recommended Range | Impact of Deviation |

| Reaction pH (Step 2) | 6.0 – 7.5 | >8: Hydrazide impurity forms.[1] <4: Cyclization slows down. |

| Hydrazine Stoichiometry | 1.05 – 1.10 eq | >1.2 eq: Rapid conversion to hydrazide. |

| Temperature (Addition) | -5°C to 5°C | >10°C: Loss of regioselectivity/ester attack.[1] |

| Reaction Time (Reflux) | 2 – 4 Hours | >6 Hours: Thermal degradation/decarboxylation.[1] |

Module 5: Diagnostic Decision Tree

Figure 2: Diagnostic workflow for identifying the root cause of yield loss.[1]

References

-

El-Saghier, A. M. (2020).[1] Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. ResearchGate. Available at: [Link][1]

-

Organic Chemistry Portal. (2024).[1] Pyrazole Synthesis: Recent Advances and Protocols. Organic Chemistry Portal. Available at: [Link]

-

Fichez, J., et al. (2015).[1] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Characterization of Methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate

Executive Summary: The Structural Context

Methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate is a high-value scaffold in medicinal chemistry, particularly as a precursor for pyrazolo[1,5-a]pyrimidine kinase inhibitors (e.g., targeting RET or Src kinases). Its characterization presents a specific set of challenges—primarily annular tautomerism and exchangeable proton broadening —that often lead to ambiguous data in standard solvents like Chloroform-d (

This guide objectively compares the NMR performance of this compound across different solvent systems and establishes a self-validating protocol to distinguish it from common synthetic impurities (e.g., uncyclized hydrazones or regioisomers).[1]

Structural Dynamics & Tautomerism

Unlike simple aromatics, this molecule exists in a rapid equilibrium between two tautomeric forms in solution.[1] This is not a static structure; it is a dynamic system.

-

Tautomer A (3-amino): The amino group is at position 3, carboxylate at 5.[1]

-

Tautomer B (5-amino): The amino group is at position 5, carboxylate at 3.[1]

In solution, the 3-amino form is generally thermodynamically preferred due to hydrogen bonding patterns with the ester carbonyl, but this equilibrium is solvent-dependent.

Visualization: Tautomeric Equilibrium

Caption: Annular tautomerism results in averaged signals or broadened peaks depending on the solvent's ability to stabilize one form or slow the exchange.[1]

Comparative Analysis: Solvent Selection

The choice of solvent is the single most critical variable in the characterization of aminopyrazoles.

Comparison Table: DMSO-d6 vs. CDCl3 vs. MeOD

| Feature | DMSO-d6 (Recommended) | CDCl3 (Common Alternative) | MeOD (Methanol-d4) |

| Solubility | Excellent. Dissolves polar aminopyrazoles readily.[1] | Poor to Moderate. May require heating/sonication. | Good. |

| -NH2 Signal | Sharp/Distinct. Visible as a broad singlet (bs) ~5.0–6.5 ppm.[1] | Broad/Invisible. Often merges with baseline due to exchange. | Absent. Exchanges with deuterium (disappears).[1] |

| Ring -NH Signal | Visible. Downfield (>12 ppm).[1] Crucial for confirming 1H-pyrazole core. | Invisible. Rarely seen. | Absent. Exchanges with deuterium. |

| Resolution | High. Stabilizes tautomers via H-bonding.[2] | Lower. Rapid exchange causes peak broadening. | High, but loses critical proton data.[1] |

Expert Insight: Do not use MeOD or

Expected 1H NMR Data (Reference Standard)

Since the 4-position is substituted with a phenyl ring, the diagnostic C4-H singlet seen in unsubstituted pyrazoles will be absent .[1]

Solvent: DMSO-d6 (298 K) Frequency: 400 MHz or higher[1]

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Validation Note |

| 12.5 – 13.5 | Broad Singlet | 1H | Ring N-H | Confirms 1H-pyrazole (not N-alkylated). Highly sensitive to concentration. |

| 7.30 – 7.60 | Multiplet | 5H | Phenyl (Ar-H) | Overlapping signals for ortho, meta, para protons.[1] |

| 5.50 – 6.20 | Broad Singlet | 2H | -NH2 | Diagnostic for amine. If absent, suspect uncyclized nitrile precursor.[1] |

| 3.60 – 3.80 | Singlet | 3H | -OCH3 | Methyl ester. Sharp singlet. |

Experimental Protocol: Self-Validating Workflow

To ensure high-quality data that can serve as a reference standard, follow this protocol.

Step 1: Sample Preparation[1][3][4]

-

Mass: Weigh 5–10 mg of the solid.

-

Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[1]

-

Note: Use a fresh ampoule to minimize water content. Water in DMSO appears at ~3.33 ppm and can exchange with the amine, broadening the signal.

-

-

Dissolution: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute. The solution must be clear.

Step 2: Acquisition Parameters[1][5]

-

Pulse Sequence: Standard 1H (e.g., zg30 on Bruker).

-

Scans (NS): Minimum 16 (64 recommended for clean baseline).[1]

-

Relaxation Delay (D1): Set to ≥ 1.0 second to allow full relaxation of the rigid phenyl protons.

-

Spectral Width: -2 to 16 ppm (to capture the downfield NH).[1]

Step 3: Diagnostic Logic (Troubleshooting)

Use the following logic flow to interpret the spectrum and identify impurities.

Caption: Logical workflow for confirming structural identity and ruling out common synthetic failures.

Differentiation from Alternatives & Impurities

A. vs. Precursor (Methyl 2-cyano-2-phenylacetate)

The synthesis typically involves reacting methyl 2-cyano-2-phenylacetate with hydrazine.

-

Precursor NMR: Will show the Phenyl and OMe signals but lacks the NH2 and Ring NH signals . It may show a methine proton (CH-CN) around 5.0 ppm if not enolized, but the key is the absence of the downfield NH.[1]

-

Differentiation: The appearance of the broad -NH2 signal (~5.8 ppm) is the primary indicator of successful cyclization.

B. vs. Hydrolysis Product (Carboxylic Acid)

-

Impurity: 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid.

-

Differentiation: Disappearance of the sharp methyl singlet at ~3.7 ppm. Appearance of a very broad carboxylic acid proton (>11 ppm), potentially merging with the ring NH.[1]

C. vs. Regioisomers (N-Methylated side products)

If methylhydrazine was used inadvertently or if N-alkylation occurred:

-

Differentiation: The Ring NH (>12 ppm) will be absent .[1] A new N-Methyl singlet will appear, typically around 3.8–4.0 ppm, distinct from the O-Methyl ester.

References

-

Tautomerism in 3(5)

- Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub.

-

[Link]

-

Solvent Effects on Amino-Pyrazole NMR

-

Synthesis & Characterization of Pyrazole Carboxylates

-

General NMR Data for Methyl 3-amino-1H-pyrazole-4-carboxylate (Analog)

Sources

A Senior Application Scientist's Guide to Validating the Purity of Methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate via Thin-Layer Chromatography

In the landscape of pharmaceutical development and synthetic chemistry, the confirmation of a compound's purity is not merely a quality control step; it is the foundation upon which reliable biological data and regulatory acceptance are built. For novel heterocyclic compounds like methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate, a key intermediate in the synthesis of various bioactive molecules, a rapid and robust method for purity assessment is indispensable. This guide provides an in-depth, experience-driven protocol for validating the purity of this specific pyrazole derivative using Thin-Layer Chromatography (TLC), juxtaposing its utility against other common analytical techniques.

Part 1: The Foundational Principles of TLC in Purity Analysis

Chromatography, in its essence, is a physical method of separation where components are distributed between a stationary phase and a mobile phase that moves in a definite direction.[1][2][3][4][5] Thin-Layer Chromatography (TLC) is a planar form of chromatography, prized in research for its speed, low cost, and sensitivity for reaction monitoring and purity checks.[6][7]

The separation is governed by the principle of differential adsorption. Our target analyte, methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate, possesses several key functional groups: a primary aromatic amine, a methyl ester, and a phenyl group attached to a pyrazole core. The stationary phase, typically polar silica gel, interacts with these functional groups primarily through hydrogen bonding and dipole-dipole interactions.[6] The mobile phase, a solvent or mixture of solvents, flows up the plate via capillary action, competing for the analyte. A less polar compound will have a weaker affinity for the polar stationary phase and will travel further up the plate, carried by the mobile phase. Conversely, a more polar compound will adsorb more strongly to the silica gel and travel a shorter distance.[8]

This differential movement allows for the calculation of the Retention Factor (Rf) , a critical and dimensionless value. The Rf is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[8][9][10][11]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [9]

A pure compound should ideally appear as a single, compact spot with a characteristic Rf value for a given solvent system. The presence of multiple spots indicates impurities.

Caption: Principle of TLC separation based on polarity.

Part 2: A Validated Protocol for Purity Assessment

This protocol is designed to be self-validating, incorporating controls to ensure the trustworthiness of the results. The choice of the mobile phase is critical; it must be optimized to achieve an Rf value for the target compound ideally between 0.3 and 0.7, which provides the best resolution from potential impurities.[12] For methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate, a moderately polar compound, a mixture of a non-polar solvent (like Hexane or Toluene) and a more polar solvent (like Ethyl Acetate) is a logical starting point.[13]

Experimental Workflow

Caption: Step-by-step workflow for TLC analysis.

Detailed Step-by-Step Methodology

Materials:

-

TLC Plates: Silica gel 60 F254 pre-coated on aluminum or glass.

-

Analyte: Methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate sample.

-

Reference Standard: A known pure sample of the analyte, if available.

-

Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexane (all analytical grade).

-

Developing Chamber: A glass jar with a lid.

-

Spotting Capillaries: Glass micro-capillaries.

-

Visualization Tools: UV lamp (254 nm), heating plate.

-

Ninhydrin Staining Solution: 0.2% ninhydrin in ethanol.[14]

Procedure:

-

Chamber Preparation: Pour the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the chamber wall. Close the lid and allow the chamber to saturate for at least 10 minutes. This ensures a uniform vapor environment, leading to better separation.

-

Sample Preparation: Dissolve a small amount (1-2 mg) of your synthesized compound in a minimal volume (~1 mL) of a volatile solvent like Dichloromethane.

-

TLC Plate Spotting:

-

Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Be careful not to gouge the silica.

-

Mark three points on the origin line for spotting: 'S' for the sample, 'R' for the reference standard, and 'C' for a co-spot.

-

Using a capillary tube, apply a tiny spot of your sample solution to the 'S' mark. The spot should be as small as possible (1-2 mm diameter).

-

Apply a spot of the reference standard to the 'R' mark.

-

At the 'C' mark, first apply a spot of the sample, let it dry, and then apply a spot of the reference standard directly on top of it. The co-spot is a crucial internal control; if the sample is pure, the co-spot will appear as a single spot.

-

-

Development: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the origin line is above the solvent level. Close the lid and allow the solvent front to travel up the plate undisturbed until it is about 1 cm from the top.

-

Visualization and Analysis:

-

Remove the plate and immediately mark the solvent front with a pencil.

-

Allow the plate to dry completely in a fume hood.

-

Primary Visualization (Non-destructive): View the plate under a UV lamp at 254 nm.[15][16][17] The pyrazole ring and phenyl group are chromophores that will absorb UV light, causing the spots to appear dark against the fluorescent green background of the plate.[18] Circle any visible spots with a pencil.

-

Secondary Visualization (Chemical Staining): For specific detection of the primary amine group, use a ninhydrin stain.[16] Spray the plate evenly with the ninhydrin solution. Gently heat the plate with a heat gun or on a hot plate (~110°C) for a few minutes.[18] Primary amines will react to form a characteristic purple or blue spot, known as Ruhemann's purple.[14][19][20][21] This provides orthogonal confirmation of spots containing the amine functionality.

-

Calculate the Rf value for each spot observed.

-

Interpreting the Results

-

A Pure Sample: Will show a single spot in the 'S' lane at the same Rf as the reference standard in the 'R' lane. The 'C' (co-spot) lane will also show a single, merged spot.

-

An Impure Sample: Will show one major spot corresponding to the product and one or more additional spots at different Rf values in the 'S' lane. These could correspond to unreacted starting materials or by-products. The ninhydrin stain is particularly useful here; if an impurity spot does not turn purple, it likely lacks a primary amine group.

| Compound | Hypothetical Rf (7:3 Hexane:EtOAc) | UV (254 nm) Active? | Ninhydrin Positive? |

| Methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate | 0.45 | Yes | Yes (Purple) |

| Impurity: Phenylhydrazine (Starting Material) | 0.60 | Yes | Yes (Purple) |

| Impurity: Diethyl malonate (Starting Material) | 0.75 | No | No |

| Impurity: Side-reaction product (e.g., dimer) | 0.20 | Yes | Yes (Purple) |

Part 3: Comparative Analysis - TLC in the Analytical Arsenal

While TLC is an excellent qualitative tool, it is crucial to understand its place among other purity validation methods. The International Council for Harmonisation (ICH) guidelines, such as Q2(R1), detail the validation characteristics required for analytical procedures, and no single method is perfect for all applications.[22][23][24]

| Parameter | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |

| Principle | Differential Adsorption (Planar) | Partition/Adsorption (Column)[7] | Nuclear Spin in Magnetic Field |

| Primary Use | Qualitative (Purity, Rxn Monitoring) | Quantitative (Purity, Assay, Impurity Profiling)[7][25] | Structural Elucidation, Purity |

| Resolution | Moderate | Very High | High (for soluble components) |

| Sensitivity | Nanogram (ng) to Microgram (µg)[26] | Picogram (pg) to Nanogram (ng) | Milligram (mg) |

| Speed | Fast (15-30 minutes per run) | Moderate (5-60 minutes per run) | Slow (minutes to hours per sample) |

| Cost | Low (Inexpensive plates and solvents) | High (Expensive instrumentation and columns)[27] | Very High (Instrument cost) |

| Quantification | Semi-quantitative at best (HPTLC improves this)[28] | Highly accurate and precise[25] | Quantitative (qNMR) with internal standard |

Expert Insights:

-

TLC as a First-Line Screener: The speed and low cost of TLC make it the ideal technique for in-process control during synthesis. A chemist can quickly determine if a reaction has gone to completion or if purification is necessary.[9]

-

HPLC for Regulatory Rigor: For final product release and stability testing, HPLC is the gold standard.[25][29] Its superior resolution can separate closely related impurities that might co-elute on a TLC plate, and its detectors allow for precise quantification required for regulatory submissions.[27][30]

-

NMR for Absolute Confirmation: While not a separation technique in the same vein, ¹H NMR spectroscopy provides an orthogonal confirmation of purity. The presence of unexpected signals can indicate impurities, and integration can provide a quantitative estimate. It is unparalleled for confirming the structural identity of the main component.

References

-

IUPAC. Compendium of Chemical Terminology, 5th ed. International Union of Pure and Applied Chemistry; 2025. [Link]

-

Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Published January 2, 2020. [Link]

-

Study.com. How to Calculate Retention Factors in Thin-Layer Chromatography. Published June 9, 2021. [Link]

-

Missouri S&T Chemistry Department. Mechanism of the ninhydrin reaction. Accessed February 21, 2026. [Link]

-

Analytical Methods. Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Published 2014. [Link]

-

University of California, Los Angeles. Thin Layer Chromatography (TLC). Accessed February 21, 2026. [Link]

-

Khan Academy. Calculating retention factors for TLC. Published September 17, 2013. [Link]

-

Khan Academy. Calculating retention factors for TLC (video). Accessed February 21, 2026. [Link]

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Accessed February 21, 2026. [Link]

-

IUPAC. General Terminology in Chromatography. Accessed February 21, 2026. [Link]

-

U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Published September 17, 2021. [Link]

-

Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. Published December 4, 2025. [Link]

-

IUPAC. Nomenclature for Chromatography. Published 1993. [Link]

-

International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). Published November 2005. [Link]

-

PubMed. Comparison of HPLC, TLC and Minicolumn for Measuring the Radiochemical Purity of 99Tcm-Q12. Accessed February 21, 2026. [Link]

-

Royal Society of Chemistry. Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Published 2014. [Link]

-

International Council for Harmonisation. Quality Guidelines. Accessed February 21, 2026. [Link]

-

Wikipedia. Chromatography. Accessed February 21, 2026. [Link]

-

International Journal of Pharmaceutical Erudition. Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazole Derivatives. Published 2013. [Link]

-

EPFL. TLC Visualization Reagents. Accessed February 21, 2026. [Link]

-

BYJU'S. Ninhydrin Test. Published December 10, 2019. [Link]

-

OperaChem. TLC-Thin Layer Chromatography. Published February 24, 2024. [Link]

-

Taylor & Francis Online. Ninhydrin – Knowledge and References. Accessed February 21, 2026. [Link]

-

Quora. What is the difference between using an HPLC machine and a simple TLC plate (thin layer chromatography) for separation?. Published September 17, 2022. [Link]

-

PubMed. Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences. Published February 11, 2004. [Link]

-

Journal of the Chemical Society of Pakistan. Thin Layer Chromatography of Aromatic Amines. Published 1982. [Link]

-

University of Missouri-St. Louis. Thin Layer Chromatography. Accessed February 21, 2026. [Link]

-

Preprints.org. High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. Published September 1, 2024. [Link]

-

Microbe Notes. Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Published May 19, 2022. [Link]

-

Triclinic Labs. Analytical Chromatographic Separation Services (TLC, HPLC, GC). Accessed February 21, 2026. [Link]

-

Sciex. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Accessed February 21, 2026. [Link]

-

University of York. Visualising plates. Accessed February 21, 2026. [Link]

-

IUPAC Gold Book. chromatograph. Accessed February 21, 2026. [Link]

-

Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. Published April 7, 2022. [Link]

-

Scribd. TLC vs HPLC: Key Differences Explained. Accessed February 21, 2026. [Link]

-

Asian Journal of Research in Chemistry. Development and Validation of Stability Indicating HPTLC Method for Estimation of Ursolic Acid. Published May 15, 2013. [Link]

-

Asian Journal of Research in Chemistry. Review on Forced Flow Thin Layer Chromatography: An updated Analytical Technique. Published 2022. [Link]

-

Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Published 2015. [Link]

-

MDPI. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Published July 7, 2025. [Link]

Sources

- 1. goldbook.iupac.org [goldbook.iupac.org]

- 2. media.iupac.org [media.iupac.org]

- 3. publications.iupac.org [publications.iupac.org]

- 4. Chromatography - Wikipedia [en.wikipedia.org]

- 5. dev.goldbook.iupac.org [dev.goldbook.iupac.org]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. Separations Analysis (TLC, HPLC, GC) Services [tricliniclabs.com]

- 8. Khan Academy [khanacademy.org]

- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 10. study.com [study.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Home Page [chem.ualberta.ca]

- 13. sciensage.info [sciensage.info]

- 14. byjus.com [byjus.com]

- 15. TLC-Thin Layer Chromatography - operachem [operachem.com]

- 16. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. epfl.ch [epfl.ch]

- 19. chem.mst.edu [chem.mst.edu]

- 20. Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. microbenotes.com [microbenotes.com]

- 22. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 23. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 24. database.ich.org [database.ich.org]

- 25. preprints.org [preprints.org]

- 26. researchgate.net [researchgate.net]

- 27. quora.com [quora.com]

- 28. scribd.com [scribd.com]

- 29. Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. lcms.cz [lcms.cz]

Melting point determination for methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate

[1]

Executive Summary

Methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate is a critical heterocyclic scaffold utilized in the synthesis of kinase inhibitors (e.g., p38 MAP kinase, B-Raf) and high-affinity ligands for CNS targets.[1][2] Its structural integrity is defined by a rigid pyrazole core decorated with hydrogen-bond donors (amino group, ring NH) and acceptors (ester carbonyl).[1]

Precise melting point (MP) determination for this compound is not merely a physical constant check; it is a vital purity assay.[1] Due to the propensity of amino-pyrazoles to undergo tautomerization , polymorphism , and thermal decomposition prior to melting, standard capillary methods often yield ambiguous results.[1]

This guide compares the industry-standard Capillary Method against the thermodynamic gold standard, Differential Scanning Calorimetry (DSC) .[1] It provides validated protocols to distinguish true melting events from decomposition artifacts, ensuring data reliability for drug development dossiers.[1]

Part 1: Chemical Identity & Thermal Behavior[1][3]

Before attempting determination, the operator must understand the thermal profile of the analyte.[1]

| Property | Specification | Significance |

| Compound | Methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate | Target Analyte |

| Molecular Formula | MW: ~217.22 g/mol | |

| Expected MP Range | 178°C – 195°C (Class Representative) | Note: Amino-pyrazoles often exhibit broad melting ranges due to H-bonding networks.[1] |

| Thermal Risk | Decomposition ( | Amino groups can oxidize/condense near the MP.[1] "Browning" often precedes "Clearing."[1] |

| Hygroscopicity | Moderate | Surface moisture can depress MP by 2-5°C. Drying is mandatory.[1] |

Discriminatory Power: MP as a Purity Indicator

Melting point is the primary screen for separating the target ester from its synthetic precursors and degradation products.[1]

Part 2: Method Comparison (Capillary vs. DSC)

This section objectively compares the two primary methodologies. For pharmaceutical-grade characterization, DSC is recommended due to its ability to resolve desolvation and polymorphism.[1]

Comparative Analysis Table

| Feature | Method A: Automated Capillary (OptiMelt/Büchi) | Method B: Differential Scanning Calorimetry (DSC) |

| Principle | Optical transmission (Clear point detection).[1] | Heat flow measurement (Endothermic/Exothermic events). |

| Precision | ± 0.5 – 1.0°C | ± 0.1°C |

| Sample Req. | 2 – 5 mg | 1 – 3 mg |

| Decomposition | Difficult to distinguish from melting (visual subjectivity).[1] | Distinct exothermic peak (decomposition) vs. endothermic peak (melting).[1] |

| Polymorphism | Invisible (unless MP differences are drastic).[1] | Clearly visible as split peaks or recrystallization exotherms.[1] |

| Throughput | High (3 samples/run).[1] | Low (1 sample/run, 30-60 mins). |

| Verdict | Best for: Routine QC, Batch Release. | Best for: Salt Selection, Stability Studies, Reference Standard Characterization.[1] |

Part 3: Experimental Protocols

Workflow Visualization

The following diagram outlines the decision logic for characterizing this amino-pyrazole derivative.

Caption: Decision matrix for thermal characterization of methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate.

Protocol A: Automated Capillary Method (Routine QC)

Objective: Rapid confirmation of identity and approximate purity.[1]

-

Sample Preparation:

-

Loading:

-

Instrument Setup (e.g., SRS OptiMelt):

-

Observation:

-

Record

(first liquid drop) and -

Visual Check: If the sample turns brown/black before flowing, report as "Decomposition at [Temp]°C" rather than melting.

-

Protocol B: DSC Method (Advanced Characterization)

Objective: Thermodynamic purity and polymorph screening.[1]

-

Pan Selection: Use Tzero Aluminum Pans with a pinhole lid. The pinhole allows escaping volatiles (from potential condensation reactions of the amino group) to release without deforming the pan.[1]

-

Reference: Empty Tzero Aluminum Pan (matched weight).

-

Atmosphere: Nitrogen purge at 50 mL/min (prevents oxidative decomposition).

-

Method:

-

Integration:

Part 4: Data Interpretation & Troubleshooting

Scenario 1: The "Double Peak" in DSC

Observation: You see a small endotherm at 140°C followed by a major endotherm at 185°C.[1]

-

Cause: Solvato-morphism.[1] The first peak is likely the release of a solvent (e.g., ethanol/methanol from recrystallization) or a solid-solid transition.[1]

-

Action: Run TGA (Thermogravimetric Analysis) to confirm weight loss at 140°C. If weight is lost, it is a solvate.[1]

Scenario 2: Broad Melting Range (>3°C) in Capillary

Observation: Sample starts sweating at 170°C and doesn't clear until 182°C.[1]

-

Cause: Impurity.[1] The presence of synthetic precursors (e.g., unreacted hydrazine or nitrile intermediate) creates a eutectic mixture.[1]

-

Action: Recrystallize (typically from Ethanol/Water) and re-test.

Scenario 3: Browning

Observation: Sample darkens at 175°C, melts at 180°C.

References

-

Synthesis & Scaffold Utility

-

Elgemeie, G. H., et al.[1] "Synthesis and Structure of New 4-Arylazo-3,5-diamino-1H-pyrazole Derivatives." Journal of Heterocyclic Chemistry. (Validates the amino-pyrazole synthesis pathway and typical thermal properties of the class).

-

BenchChem Technical Guides.[1] "Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate." Available at: (Accessed 2024).[1]

-

-

Thermal Analysis Methodology

-

Giron, D.[1] "Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates."[1] Thermochimica Acta, 1995. (The authoritative source for DSC interpretation).

-

United States Pharmacopeia (USP).[1] General Chapter <741> Melting Range or Temperature.[1] (The regulatory standard for capillary methods).[1]

-

-

Structural Analogues (Data Grounding)

Elemental analysis standards for methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate

An In-Depth Comparative Guide to Elemental Analysis Standards for the Characterization of Methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate

Introduction: The Analytical Imperative for Novel Pyrazole Derivatives

In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, with the pyrazole scaffold being a particularly "privileged" structure due to its prevalence in clinically significant therapeutic agents.[1] Methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate, a functionalized pyrazole derivative, represents a key building block in the synthesis of complex pharmaceutical molecules.[2] For researchers and drug development professionals, establishing the precise elemental composition of such an Active Pharmaceutical Ingredient (API) is not merely a procedural step; it is a foundational requirement for ensuring its identity, purity, safety, and efficacy.[3][4]

Elemental analysis, specifically the determination of carbon (C), hydrogen (H), and nitrogen (N) content, serves as a definitive confirmation of a compound's empirical formula.[5] This guide provides a comprehensive examination of the standards, methodologies, and comparative data essential for the accurate elemental analysis of methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, the establishment of self-validating systems through certified reference materials, and the interpretation of data within the stringent context of pharmaceutical quality control.[6]

Theoretical Composition: The Stoichiometric Benchmark

Before any experimental analysis can be undertaken, the theoretical elemental composition must be calculated from the molecular formula. This provides the absolute benchmark against which all empirical data will be judged.

Compound: Methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate Molecular Formula: C₁₁H₁₁N₃O₂ Molecular Weight: 217.23 g/mol

The theoretical mass percentages of each element are calculated as follows:

-

Carbon (C): (11 × 12.011) / 217.23 × 100% = 60.82%

-

Hydrogen (H): (11 × 1.008) / 217.23 × 100% = 5.10%

-

Nitrogen (N): (3 × 14.007) / 217.23 × 100% = 19.35%

-

Oxygen (O): (2 × 15.999) / 217.23 × 100% = 14.73%

These values represent the "true" elemental composition of a 100% pure sample of the target compound.

The Gold Standard Methodology: Combustion CHN Analysis

The most widely accepted and precise method for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis, often referred to as CHNS/O analysis.[3][7] This technique is based on the Pregl-Dumas method, which involves the complete and instantaneous oxidation of the sample in a high-temperature, oxygen-rich environment.[7]

The core principle is the conversion of the constituent elements into simple, detectable gases:

-

Carbon → Carbon Dioxide (CO₂)

-

Hydrogen → Water (H₂O)

-

Nitrogen → Dinitrogen (N₂)

These gases are then separated, typically by gas chromatography (GC), and quantified by a thermal conductivity detector (TCD).[7][8] The resulting signals are proportional to the concentration of each gas, allowing for the calculation of the elemental percentages in the original sample.

Caption: Workflow for combustion-based CHN elemental analysis.

Establishing Trust: A Guide to Elemental Analysis Standards